molecular formula C8H14O2 B13493549 2-(2,2-Dimethyloxolan-3-yl)acetaldehyde

2-(2,2-Dimethyloxolan-3-yl)acetaldehyde

Cat. No.: B13493549
M. Wt: 142.20 g/mol
InChI Key: QUHWWCMGQARBIB-UHFFFAOYSA-N
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Description

Contextualization within Aldehyde and Cyclic Ether Chemistry

The chemical personality of 2-(2,2-Dimethyloxolan-3-yl)acetaldehyde (B6165606) is dictated by its two primary functional groups: the aldehyde and the cyclic ether (oxolane).

Aldehyde Group: The aldehyde functional group (-CHO) is characterized by a carbonyl center bonded to a hydrogen atom and a carbon substituent. This arrangement makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Aldehydes are known for their reactivity and participate in a wide array of chemical transformations, including oxidations to carboxylic acids, reductions to primary alcohols, and a variety of carbon-carbon bond-forming reactions such as the aldol (B89426) condensation and Grignard reactions. The reactivity of the aldehyde in the target molecule is expected to be a dominant feature of its chemical behavior.

The combination of these two functional groups in one molecule suggests the potential for intramolecular interactions and unique reactivity patterns that differ from simpler aldehydes or cyclic ethers.

Foundational Structural Characteristics and Nomenclature Conventions

The systematic naming of organic compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The preferred IUPAC name for the five-membered cyclic ether is "oxolane". quora.com Following IUPAC nomenclature rules, the name this compound explicitly details the molecule's structure. qmul.ac.ukiupac.org

The key structural features are:

Oxolane Ring: A five-membered saturated ring containing one oxygen atom.

Dimethyl Substituents: Two methyl groups are attached to the carbon atom at position 2 of the oxolane ring.

Acetaldehyde (B116499) Moiety: An acetaldehyde group is attached to the carbon atom at position 3 of the oxolane ring. The numbering of the ring begins at the oxygen atom (position 1) and proceeds around the ring.

The carbon atom at the 3-position of the oxolane ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers, (R)- and (S)-2-(2,2-dimethyloxolan-3-yl)acetaldehyde. The specific stereochemistry would have a significant impact on the molecule's chiroptical properties and its interactions with other chiral molecules.

Table 1: Structural and Chemical Identifiers

Property Value
Molecular Formula C8H14O2
IUPAC Name This compound
PubChem CID 86256501
Key Functional Groups Aldehyde, Cyclic Ether (Oxolane)

| Chirality | Contains one stereocenter at C3 of the oxolane ring |

Significance of the Oxolane Ring System in Organic Synthesis

The oxolane (tetrahydrofuran) ring is a prevalent structural motif in a vast number of natural products and biologically active molecules. nih.gov Its presence can influence a molecule's polarity, solubility, and ability to bind to biological targets. Consequently, the development of synthetic methods to construct substituted oxolane rings is a significant area of research in organic synthesis.

Substituted tetrahydrofurans are found in various classes of natural products, including:

Lignans (B1203133): A class of polyphenols found in plants, some of which exhibit antitumor and antiviral activities.

Annonaceous Acetogenins: A family of polyketides with potent cytotoxic, antitumor, and pesticidal activities.

Polyether Ionophores: These are complex natural products that can transport cations across lipid membranes.

The synthetic utility of the oxolane moiety extends beyond its presence in natural products. Tetrahydrofuran (B95107) itself is a widely used aprotic polar solvent in organic reactions due to its ability to dissolve a wide range of compounds and its relative stability. wikipedia.orgebi.ac.uk The incorporation of a substituted oxolane ring into a molecule can impart specific conformational constraints and stereochemical control in subsequent reactions.

Overview of Research Landscape and Gaps Pertaining to this compound

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on the synthesis and reactivity of aldehydes and substituted oxolanes as separate classes of compounds, dedicated studies on this particular molecule are notably absent.

There is a lack of published data on:

Synthesis: Specific, high-yielding synthetic routes to this compound have not been reported. General methods for the synthesis of substituted oxolanes and the introduction of aldehyde functionalities could potentially be adapted, but specific examples are not available.

Spectroscopic Data: Detailed spectroscopic data, such as NMR (¹H, ¹³C), IR, and mass spectrometry, which are crucial for the unambiguous characterization of the compound, are not readily available in the public domain.

Reactivity Studies: There are no published studies investigating the specific reactivity of this compound. The interplay between the aldehyde and the substituted oxolane ring, including any potential intramolecular reactions or stereoselective transformations, remains unexplored.

Potential Applications: Without foundational research, any potential applications of this compound in areas such as medicinal chemistry, materials science, or as a synthetic intermediate are purely speculative.

This lack of information highlights an opportunity for future research. A thorough investigation into the synthesis, characterization, and reactivity of this compound could provide valuable insights into the chemistry of bifunctional molecules and potentially lead to the discovery of new synthetic methodologies or molecules with interesting properties. The conformational analysis of the 2,2-dimethyloxolane moiety, in particular, would be of interest to understand how the gem-dimethyl group influences the ring's conformation and the orientation of the acetaldehyde substituent. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-(2,2-dimethyloxolan-3-yl)acetaldehyde

InChI

InChI=1S/C8H14O2/c1-8(2)7(3-5-9)4-6-10-8/h5,7H,3-4,6H2,1-2H3

InChI Key

QUHWWCMGQARBIB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)CC=O)C

Origin of Product

United States

Synthetic Methodologies for 2 2,2 Dimethyloxolan 3 Yl Acetaldehyde and Analogous Dimethyloxolane Derivatives

Strategies for Oxolane Ring Construction with Geminal Dimethyl Substitution

The formation of the 2,2-dimethyloxolane ring is a critical step that leverages well-established and novel cyclization strategies. The presence of the geminal dimethyl group can influence the kinetics of ring closure, often favorably, through the Thorpe-Ingold effect, which constrains the conformation of the acyclic precursor to facilitate cyclization. pku.edu.cn

Cyclization Approaches for Tetrahydrofuran (B95107) Ring Formation

The construction of the tetrahydrofuran ring system is most commonly achieved through intramolecular cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group or reactive moiety.

Intramolecular SN2 Reactions: A classical and widely used approach involves the intramolecular nucleophilic substitution (SN2) reaction. nih.gov This typically involves an acyclic precursor with a terminal hydroxyl group and a leaving group (such as a halide or sulfonate) at the appropriate position to favor a 5-exo-tet cyclization. For the synthesis of 2,2-dimethyloxolane derivatives, the precursor would be a substituted pentanol (B124592) derivative where the gem-dimethyl group is already in place.

Alkene Cycloetherification: The intramolecular reaction of an alcohol onto an activated alkene is another powerful method. This can be catalyzed by various reagents, including electrophilic halogenating agents (halocyclization), mercury salts (oxymercuration-demercuration), or palladium catalysts. Palladium-catalyzed methods, for instance, can form both a C-C and a C-O bond in a single step from γ-hydroxy alkenes and aryl bromides. nih.gov

Radical Cyclizations: Intramolecular radical cyclizations offer a complementary approach. These reactions, often initiated by radical initiators like AIBN in the presence of a mediator like tributyltin hydride, can form the tetrahydrofuran ring from unsaturated precursors. organic-chemistry.org Visible-light-mediated photoredox catalysis has emerged as a greener alternative for generating the necessary radicals for cyclization under mild conditions. nih.gov

Cycloaddition Reactions: [3+2] Dipolar cycloaddition reactions can also be employed. For example, the reaction between a carbonyl ylide, generated from a diazo compound and an aldehyde, and an alkene can produce a substituted tetrahydrofuran ring in a highly stereoselective manner. nih.gov

Cyclization StrategyPrecursor TypeTypical Reagents/ConditionsKey Features
Intramolecular SN2 Acyclic halo- or sulfonyloxy-alcoholsBase (e.g., NaH, KOtBu)Reliable, stereospecific, follows Baldwin's rules. nih.gov
Intramolecular Epoxide Opening Acyclic epoxy-alcoholsAcid or base catalysisForms two stereocenters, highly regioselective. nih.gov
Redox-Relay Heck Reaction Unsaturated diols (e.g., cis-butene-1,4-diol)Pd catalyst, Aryl halideForms cyclic hemiacetals, precursors to 3-aryl tetrahydrofurans. nih.gov
Visible-Light Photocatalysis Monoallylated 1,2-diolsPhotoredox catalyst (e.g., Ir or Ru complexes), H-atom donorMild, sustainable, radical-based 5-exo-trig cyclization. nih.gov

Ring-Opening and Rearrangement Pathways from Precursors

An alternative to direct cyclization is the transformation of pre-existing cyclic structures into the desired oxolane ring.

Epoxide Ring Opening: The intramolecular ring-opening of epoxides by a tethered alcohol nucleophile is a highly effective method for tetrahydrofuran synthesis. nih.govnih.gov For the target structure, a precursor such as a 5,5-dimethyl-2,3-epoxyalkanol could be cyclized under acidic or basic conditions to yield the 2,2-dimethyloxolane ring. More recently, methods using pendant silanols to open epoxides have been developed, which can proceed via an unusual rearrangement to form tetrahydrofuran products. nih.gov

Rearrangement of Dioxolanes: Substituted 1,3-dioxolanes can undergo rearrangement to form tetrahydrofuran derivatives. For example, Petasis described the conversion of 1,3-dioxolan-4-ones to tetrahydrofurans using a Lewis acid-mediated rearrangement following methylenation with dimethyltitanocene. nih.gov This strategy offers a pathway from readily available lactate (B86563) or glycolate-derived precursors.

Ring Contraction: Ring contraction of larger heterocyclic systems, such as substituted tetrahydropyrans, can also yield tetrahydrofurans. organic-chemistry.org These reactions often proceed through specific rearrangement pathways catalyzed by acids or transition metals.

Methodologies for Introducing and Modifying the Acetaldehyde (B116499) Moiety

Once the 2,2-dimethyloxolane core is established, the next critical phase is the introduction and potential modification of the acetaldehyde side chain at the C3 position. The high reactivity of the aldehyde functional group necessitates careful strategic planning. wikipedia.orgwikipedia.org

Functionalization of Pre-formed Oxolane Ring Systems

Attaching the acetaldehyde group to a pre-existing dimethyloxolane ring can be achieved through several methods.

Oxidation of an Alcohol Precursor: A common and straightforward method involves the synthesis of 2-(2,2-dimethyloxolan-3-yl)ethanol, followed by oxidation to the corresponding aldehyde. A variety of mild oxidation reagents (e.g., PCC, Swern oxidation, Dess-Martin periodinane) can be used to minimize over-oxidation to the carboxylic acid.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Photoredox or transition-metal catalysis can be used for the α-oxy C(sp³)–H arylation or alkylation of cyclic ethers like tetrahydrofuran. organic-chemistry.orgrsc.org This approach could potentially be used to introduce a two-carbon unit directly onto the oxolane ring at the C3 position.

Elaboration from Other Functional Groups: Starting with a functional group handle at the C3 position, such as a carboxylic acid or an ester, provides another route. The ester could be reduced to the primary alcohol and then oxidized, or subjected to reactions like the Weinreb ketone synthesis followed by reduction to introduce the aldehyde.

Carbon-Carbon Bond Forming Reactions at the Alpha Position of the Acetaldehyde

Modifying the acetaldehyde moiety, specifically at the carbon atom alpha to the formyl group, is a key transformation for creating more complex analogs. libretexts.org

Enolate and Enamine Chemistry: The α-alkylation of aldehydes is a fundamental C-C bond-forming reaction. libretexts.org However, direct alkylation of acetaldehyde enolates using a strong base like LDA can be complicated by side reactions such as self-condensation (aldol reaction). wikipedia.org A more controlled approach involves the use of pre-formed enamine intermediates (the Stork enamine synthesis), which are less basic and react more cleanly with alkyl halides.

Organocatalytic α-Alkylation: In recent years, organocatalysis has provided powerful tools for the enantioselective α-functionalization of aldehydes. acs.org Chiral secondary amines can catalyze the reaction of aldehydes with electrophiles via enamine intermediates. princeton.edu Furthermore, the synergistic merger of photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis enables enantioselective α-alkylation of aldehydes using simple olefins as coupling partners. princeton.edu

Alkylation MethodKey IntermediateTypical ElectrophileFeatures
Direct Enolate Alkylation Lithium or sodium enolateAlkyl halidesRequires strong, non-nucleophilic base (e.g., LDA); risk of polyalkylation and self-condensation. libretexts.org
Stork Enamine Alkylation Enamine (from aldehyde + secondary amine)Activated alkyl halides (e.g., allyl, benzyl)Milder conditions, improved selectivity for mono-alkylation.
SOMO Catalysis Enamine radical cationOlefinsAllows for enantioselective homo-ene type cyclizations. acs.org
Triple Catalysis (Photoredox/Enamine/HAT) Enaminyl radicalSimple olefinsEnantioselective, atom-economical, uses light as energy source. princeton.edu

Masked Acetaldehyde Equivalents in Complex Syntheses

Due to the high reactivity of aldehydes, they are often "masked" during multi-step syntheses using a protecting group that can be removed in a final step to reveal the aldehyde functionality. wikipedia.org This strategy prevents the aldehyde from undergoing undesired reactions during the construction of the molecular backbone.

Acetals: The most common masked aldehyde equivalent is an acetal (B89532), such as a 1,3-dioxolane (B20135) or 1,3-dioxane. bldpharm.com These are formed by reacting the aldehyde with a diol under acidic conditions and are stable to a wide range of nucleophilic and basic reagents. They are readily cleaved with aqueous acid to regenerate the aldehyde.

Lactams: N-aryl substituted lactams can serve as masked aldehyde equivalents. Reduction with Schwartz's reagent (zirconocene hydrochloride) generates a zirconium complex that, upon reaction with a primary amine, can lead to the formation of a diamine product, effectively acting as a reductive amination precursor. acs.org

Bis(silyl)acetals: The double hydrosilylation of carbon dioxide can produce bis(silyl)acetals, which are stable compounds that can be considered masked and protected forms of formaldehyde (B43269) or other aldehydes. rsc.org

Other Equivalents: Other functional groups, such as dithianes (from reaction with 1,3-propanedithiol) or terminal alkynes (which can be converted to aldehydes via hydroboration-oxidation or other hydration methods), can also serve as precursors to the acetaldehyde moiety.

Stereoselective Synthesis of 2-(2,2-Dimethyloxolan-3-yl)acetaldehyde (B6165606)

While detailed reports on the stereoselective synthesis of this compound are not extensively documented in peer-reviewed literature, the construction of its core structure can be accomplished using well-established asymmetric methodologies. These strategies are crucial for obtaining enantiomerically pure forms of the compound, which is often essential for its intended biological or chemical applications. The primary challenge lies in controlling the stereochemistry at the C3 position of the oxolane ring.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a powerful tool for asymmetric synthesis. sigmaaldrich.com

For the synthesis of a chiral precursor to this compound, one could envision a strategy involving the asymmetric alkylation or aldol (B89426) reaction of an acyl moiety attached to a chiral auxiliary. For instance, an N-acyl oxazolidinone (an "Evans auxiliary") could undergo diastereoselective enolate alkylation with a suitable electrophile that would later be used to construct the oxolane ring. nih.gov Similarly, other auxiliaries like Oppolzer's camphorsultam or SAMP/RAMP hydrazones could be employed to establish the key stereocenter. wikipedia.org

Key Features of Common Chiral Auxiliaries

Chiral AuxiliaryTypical ApplicationKey AdvantageReference
Evans' OxazolidinonesAsymmetric Aldol Reactions, AlkylationsHigh diastereoselectivity, well-understood stereochemical models. wikipedia.orgbath.ac.uk
Oppolzer's CamphorsultamAsymmetric Alkylations, Conjugate AdditionsHighly crystalline derivatives, facilitating purification. wikipedia.org
SAMP/RAMP HydrazonesAsymmetric Alkylation of Aldehydes/KetonesDirect α-alkylation of carbonyl compounds. wikipedia.org
(R)- and (S)-PseudoephedrineAsymmetric Alkylation of Carboxylic AcidsAuxiliary is readily cleaved to afford enantiopure acids. wikipedia.org

Catalytic asymmetric methods offer an alternative, often more atom-economical, approach. These methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. pitt.edursc.orgnih.gov For the synthesis of oxolane derivatives, methods such as catalytic asymmetric cycloadditions or iridium-catalyzed C-C couplings to form oxetanes bearing quaternary stereocenters could be adapted. nih.govbeilstein-journals.org For example, a chiral Lewis acid catalyst could promote an enantioselective intramolecular cyclization of a precursor alcohol onto an activated double bond to form the oxolane ring.

Enantioselective strategies for synthesizing oxolane systems often involve the direct formation of the heterocyclic ring with control of stereochemistry. One of the most common methods is the intramolecular Williamson etherification. acs.org This can be rendered enantioselective by starting with a chiral, non-racemic halohydrin or diol, which can be prepared through methods like asymmetric dihydroxylation or kinetic resolution.

Another powerful approach is the enantioselective ring-opening of a meso-epoxide with a suitable nucleophile, catalyzed by a chiral complex. This reaction can set the stereochemistry of a diol precursor, which can then be cyclized to form the desired oxolane.

Furthermore, asymmetric cycloaddition reactions, such as a formal [2+2] cycloaddition catalyzed by a chiral copper complex, can be used to synthesize oxetanes, which may serve as precursors to oxolanes through ring-expansion methodologies. beilstein-journals.orgbeilstein-journals.orgnih.gov Organocatalysis also provides a metal-free avenue for such transformations, for instance, in cascade reactions that form heterocyclic systems with high enantioselectivity. nih.gov

Development of Green Chemistry and Sustainable Synthesis Protocols for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net Developing a sustainable synthesis for this compound would involve optimizing reaction conditions to minimize waste, avoid hazardous reagents, and improve energy efficiency.

Key green chemistry considerations include:

Catalysis: Employing catalytic reagents (including biocatalysts) over stoichiometric ones reduces waste. For instance, using solid acid or base catalysts that can be easily recovered and recycled would be a significant improvement over traditional soluble reagents. mdpi.comresearchgate.net The use of recyclable, polymer-supported chiral auxiliaries also aligns with this principle. bath.ac.uk

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cycloaddition and rearrangement reactions are often highly atom-economical.

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids is a core goal. Similarly, avoiding toxic reagents, such as heavy metals or harsh oxidizing/reducing agents where possible, is crucial.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of alternative energy sources like microwave or ultrasonic irradiation can sometimes accelerate reactions, allowing for milder conditions and shorter reaction times.

Application of Green Chemistry Principles to Oxolane Synthesis

Green Chemistry PrinciplePotential Application in SynthesisBenefitReference
Use of CatalysisEmploying solid acid/base catalysts for cyclization or condensation steps.Easy catalyst separation and recycling, reduced waste. mdpi.comresearchgate.net
Renewable FeedstocksDeriving starting materials from biomass sources (e.g., terpenes, carbohydrates).Reduced reliance on petrochemicals. qmul.ac.uk
Safer SolventsUsing water, ethanol, or ionic liquids for reaction steps.Reduced toxicity and environmental pollution. researchgate.net
High Atom EconomyUtilizing cycloaddition or tandem reactions to build the molecular framework.Minimization of byproducts. beilstein-journals.orgnih.gov
BiocatalysisUsing enzymes (e.g., lipases, oxidoreductases) for stereoselective transformations.High selectivity under mild conditions (ambient temp/pressure, neutral pH).N/A

For example, a sustainable approach could involve the biocatalytic reduction of a ketone precursor to establish the chiral alcohol needed for cyclization, followed by a cyclization step using a recyclable solid acid catalyst in a green solvent. The final oxidation to the aldehyde could be achieved using a catalytic system with a benign oxidant like molecular oxygen or hydrogen peroxide.

Chemical Reactivity and Transformation Pathways of 2 2,2 Dimethyloxolan 3 Yl Acetaldehyde

Reactivity of the Acetaldehyde (B116499) Functional Group

The acetaldehyde moiety contains a polarized carbon-oxygen double bond, making the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. It also possesses acidic α-hydrogens on the carbon adjacent to the carbonyl group, enabling reactions such as condensations.

Nucleophilic Addition Reactions (e.g., Hydride, Organometallic Reagents)

One of the most fundamental reactions of aldehydes is nucleophilic addition to the carbonyl carbon. youtube.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. youtube.comlibretexts.org

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) act as a source of hydride ions (H⁻). vedantu.comlumenlearning.comchemistrysteps.comucalgary.ca These reagents readily reduce the aldehyde group of 2-(2,2-dimethyloxolan-3-yl)acetaldehyde (B6165606) to a primary alcohol, forming 2-(2,2-dimethyloxolan-3-yl)ethanol. vedantu.combritannica.compressbooks.pub LiAlH₄ is a more potent reducing agent than NaBH₄. libretexts.orgvedantu.com

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon nucleophiles that add to the aldehyde to form new carbon-carbon bonds. libretexts.orgucalgary.cakhanacademy.org The reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol. pressbooks.pubucalgary.calibretexts.org

Reaction TypeReagentProduct
Reduction (Hydride Addition)Sodium borohydride (NaBH₄) or Lithium aluminium hydride (LiAlH₄)2-(2,2-Dimethyloxolan-3-yl)ethanol (Primary Alcohol)
Grignard AdditionGrignard Reagent (e.g., CH₃MgBr) followed by H₃O⁺1-(2,2-Dimethyloxolan-3-yl)propan-2-ol (Secondary Alcohol)

Condensation Reactions (e.g., Aldol (B89426) Condensations, Knoevenagel Condensations, Mannich Reactions)

Aldol Condensation: In the presence of a base, aldehydes with α-hydrogens, such as this compound, can undergo self-condensation. ncert.nic.in The base removes an α-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. The initial product is a β-hydroxy aldehyde (an aldol). This product can subsequently undergo dehydration to form an α,β-unsaturated aldehyde.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, β-diketones) in the presence of a weak base catalyst. sigmaaldrich.comthermofisher.compurechemistry.org The reaction of this compound in a Knoevenagel condensation typically results in the formation of a new carbon-carbon double bond. jove.com The process is often followed by spontaneous dehydration. sigmaaldrich.com

Mannich Reaction: This is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound like this compound. wikipedia.orgadichemistry.comlibretexts.orgorganic-chemistry.org The reaction begins with the formation of an iminium ion from formaldehyde (B43269) and the amine. adichemistry.comlibretexts.orgchemistrysteps.com The enol form of this compound then attacks the iminium ion to yield a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orglibretexts.org

Condensation TypeReactantsKey Intermediate/Product Type
Aldol CondensationSelf-reaction with base catalystβ-Hydroxy aldehyde
Knoevenagel CondensationActive methylene compound (e.g., diethyl malonate), weak baseα,β-Unsaturated compound
Mannich ReactionFormaldehyde, Primary/Secondary Amine (e.g., dimethylamine)β-Amino-carbonyl compound (Mannich base)

Oxidation and Reduction Pathways of the Aldehyde Moiety

Oxidation: Aldehydes are easily oxidized to carboxylic acids. britannica.comncert.nic.in A variety of oxidizing agents, including strong ones like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), can be used for this transformation. ncert.nic.inlibretexts.orgchemistrysteps.comlibretexts.org Milder reagents, such as Tollens' reagent (Ag(NH₃)₂⁺), can also effect the oxidation and are often used as a chemical test to distinguish aldehydes from ketones. libretexts.orgjove.com Oxidation of this compound would yield 2-(2,2-dimethyloxolan-3-yl)acetic acid.

Reduction: As discussed in section 3.1.1, the aldehyde group is readily reduced to a primary alcohol. britannica.com This can be achieved using metal hydride reagents like NaBH₄ or LiAlH₄, or through catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Ni, Pd, Pt). vedantu.combritannica.comncert.nic.in

TransformationTypical ReagentsProduct
OxidationKMnO₄, CrO₃/H₂SO₄, Ag₂O2-(2,2-Dimethyloxolan-3-yl)acetic acid
ReductionNaBH₄, LiAlH₄, H₂/Pd2-(2,2-Dimethyloxolan-3-yl)ethanol

Formation and Hydrolysis of Acetals and Related Derivatives

In the presence of an acid catalyst, this compound reacts reversibly with two equivalents of an alcohol to form an acetal (B89532). britannica.com The reaction proceeds through a hemiacetal intermediate. masterorganicchemistry.com This reaction is often used to "protect" the aldehyde functional group, as acetals are stable under neutral and basic conditions but can be easily converted back to the aldehyde by treatment with aqueous acid (hydrolysis). masterorganicchemistry.comorgoreview.commasterorganicchemistry.comchemistrysteps.com Using a diol, such as ethane-1,2-diol, results in the formation of a cyclic acetal.

Iminium Ion Chemistry and Schiff Base Formation

Aldehydes react with primary amines under mildly acidic conditions to form imines, also known as Schiff bases. libretexts.orgnih.govlibretexts.orglibretexts.org The reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. nih.govlibretexts.org The mechanism proceeds through a carbinolamine intermediate and an iminium ion. libretexts.orgchemistrysteps.com The formation of imines is pH-dependent, with optimal rates typically around pH 5. libretexts.orglibretexts.org Reaction with a secondary amine leads to the formation of an iminium ion, which can then form an enamine if an α-hydrogen is present. chemistrysteps.comnumberanalytics.com

Reactivity and Stability of the 2,2-Dimethyloxolane Ring System

The 2,2-dimethyloxolane ring is a derivative of tetrahydrofuran (B95107) (THF). Unlike three- or four-membered cyclic ethers (epoxides and oxetanes), the five-membered THF ring is relatively strain-free and, therefore, significantly more stable and less reactive.

Under the majority of conditions used to perform reactions on the acetaldehyde side chain (e.g., reduction with NaBH₄, oxidation with mild reagents, imine formation, and condensation reactions), the 2,2-dimethyloxolane ring is expected to remain intact.

Ring-opening of the THF moiety generally requires harsh conditions, such as strong acids (Lewis or Brønsted acids) and elevated temperatures, which can catalyze polymerization or cleavage by strong nucleophiles. nih.govrsc.orgresearchgate.net For instance, strong electrophilic activators can generate an intermediate that triggers nucleophilic ring-opening. acs.org However, these conditions are far more severe than those typically employed for the transformations described in section 3.1. Therefore, the oxolane ring provides a stable scaffold for the chemical manipulation of the acetaldehyde functional group.

Ring-Opening and Cleavage Reactions of Tetrahydrofurans

The tetrahydrofuran (THF) ring, while generally more stable than smaller cyclic ethers like epoxides, can undergo ring-opening reactions under specific conditions, particularly in the presence of Lewis acids. mdpi.com The process is initiated by the coordination of the Lewis acid to the ether oxygen, which activates the C–O bonds and facilitates nucleophilic attack. mdpi.comnih.gov For this compound, the gem-dimethyl group at the C2 position introduces significant steric hindrance, which would likely influence the regioselectivity of the cleavage.

Various catalytic systems have been developed for the cleavage of cyclic ethers, often employing acyl chlorides or other nucleophiles. mdpi.com For instance, Lewis acids such as iodine, InBr₃, and various metal halides (FeCl₃, ZnCl₂) can catalyze the cleavage of THF by acyl chlorides to yield halogenated esters. mdpi.com Frustrated Lewis Pairs (FLPs) have also been shown to activate and cleave the THF ring, forming zwitterionic products. nih.govacs.org Theoretical studies using Density Functional Theory (DFT) have elucidated the energetics of these processes, revealing that the deformation energy of the THF ring is a key factor in determining the activation energy of the ring-opening reaction. nih.govacs.orgnih.gov

In the case of this compound, acid-catalyzed ring-opening would likely proceed via an oxonium ion intermediate. Nucleophilic attack would preferentially occur at the less sterically hindered C5 carbon, leading to a 1,4-difunctionalized product.

MethodCatalyst/ReagentKey FeatureExpected Product TypeReference
Lewis Acid CatalysisI₂, InBr₃, SmI₂, MoCl₅, RE(OTf)₃Activation of ether oxygen, formation of oxonium ion.Haloesters (with acyl halides), diols (with H₂O). mdpi.com
Frustrated Lewis Pairs (FLPs)e.g., B(C₆F₅)₃ / P(tBu)₃Metal-free activation and cleavage of C-O bond.Zwitterionic ring-opened adducts. nih.govacs.org
Ring-Opening Cross-Metathesis (ROCM)Grubbs or Hoveyda-Grubbs catalystsTransforms cyclic alkenes derived from THFs into functionalized linear structures.Unsaturated alcohols. nih.gov
Surface-Mediated OpeningGe(100) surfaceOccurs via C-O bond cleavage upon adsorption.Surface-bound alkoxy species. acs.org

Electrophilic and Nucleophilic Functionalization of the Oxolane Ring

Functionalization of the saturated oxolane ring typically requires activation. Electrophilic attack occurs at the lone pairs of the oxygen atom. As discussed previously, this activation by electrophiles (e.g., Lewis acids, protons) renders the ring's α-carbons susceptible to attack by nucleophiles. mdpi.comacs.org

Direct nucleophilic substitution on the carbon atoms of the tetrahydrofuran ring is challenging due to the lack of a good leaving group. Such reactions generally require prior modification of the ring. However, the activated oxolane ring can react with a variety of nucleophiles. The reaction of tetrachlorobis(tetrahydrofuran)zirconium (B1585658) with phosphines, for example, can result in either substitution of the THF ligand or nucleophilic attack on the ring itself. acs.org

For this compound, the primary site of electrophilic interaction is the ether oxygen. Subsequent nucleophilic attack would be sterically directed away from the C2 position. The presence of the acetaldehyde group could also influence reactions if it were to form an enol or enolate, which could potentially participate in intramolecular reactions with the activated ring.

Reagent TypeExampleMode of Interaction with Oxolane RingReference
Electrophiles (Lewis Acids)AlCl₃, Yb(OTf)₃, B(C₆F₅)₃Coordinate to the oxygen atom, activating the ring for nucleophilic attack. mdpi.comuab.cat
Nucleophiles (on activated ring)Acyl halides, Aryloxides, ThiolatesAttack α-carbons of the activated oxonium ion, leading to ring-opening. mdpi.comrsc.org
Organometallic ReagentsZrCl₄(THF)₂ + PhosphinesCan lead to substitution of THF as a ligand or direct attack on the ring. acs.org

Radical Reactions and Degradation Chemistry of Cyclic Ethers

Cyclic ethers are known to undergo radical reactions, typically initiated by hydrogen atom abstraction. In tetrahydrofuran, abstraction preferentially occurs at the α-carbons (C2 and C5) because the resulting radical is stabilized by the adjacent oxygen atom through resonance. For this compound, the C2 position is blocked by the gem-dimethyl groups, making the C5 position the most likely site for hydrogen abstraction. The C3 position, being adjacent to the acetaldehyde group, is another potential site for radical formation.

These radicals can participate in various synthetic transformations, such as additions to alkenes, or can lead to degradation pathways. acs.org The degradation of THF in the presence of oxygen can also proceed via a radical mechanism, leading to the formation of peroxides, which can be unstable. Photocatalytic methods have also been employed for the direct functionalization of cyclic ethers via C-H activation, initiated by radical species. rsc.org Studies on the reaction of CN radicals with THF in solution have provided insights into the dynamics of such radical reactions. rsc.org

Reaction TypeInitiator/CatalystDescriptionReference
Hydrogen AbstractionRadical initiators (e.g., AIBN), photolysisForms a carbon-centered radical, typically at the α-position (C5).
Radical AdditionMn(OAc)₃Radicals derived from cyclic ethers can add to unsaturated systems. acs.org
Photocatalytic C-H FunctionalizationOrganic chromophoresAllows for direct, metal-free functionalization of C-H bonds. rsc.orgorganic-chemistry.org
Degradation/PeroxidationAtmospheric O₂Radical-mediated reaction leading to hydroperoxides and other degradation products.

Cascade and Multicomponent Reactions Involving this compound as a Key Intermediate

The acetaldehyde moiety of the title compound is a highly reactive functional group that can serve as a cornerstone in complex reaction sequences. Cascade reactions, where multiple bond-forming events occur in a single operation, and multicomponent reactions (MCRs), which combine three or more reactants in one pot, are powerful synthetic strategies. mdpi.com

Acetaldehyde and its surrogates (such as vinyl esters) are known to participate in a variety of MCRs, including the Ugi, Povarov, and Groebke–Blackburn–Bienaymé reactions. researchgate.netrsc.orgnih.govbeilstein-journals.orgbeilstein-journals.org In these transformations, the aldehyde typically reacts with an amine to form an in-situ imine, which then engages with other components.

The use of this compound in such reactions would introduce a bulky and structurally complex substituent into the final product. This substituent would be expected to exert significant stereocontrol during the reaction cascade, potentially leading to high diastereoselectivity. The oxolane ring itself could, under certain conditions, participate in the cascade, for example, if the reaction conditions promoted ring-opening subsequent to the initial MCR.

Reaction NameComponentsRole of AldehydeResulting ScaffoldReference
Povarov ReactionAldehyde, Amine, AlkeneForms an imine which acts as a diene or dienophile in an aza-Diels-Alder reaction.Tetrahydroquinolines. beilstein-journals.orgbeilstein-journals.org
Ugi ReactionAldehyde, Amine, Carboxylic Acid, IsocyanideCondenses with the amine to form an iminium ion intermediate.α-Acylaminoamides. nih.gov
Groebke–Blackburn–Bienaymé ReactionAldehyde, Amidine, IsocyanideForms an iminium ion which undergoes [4+1] cycloaddition with the isocyanide.Fused imidazoles. beilstein-journals.org
Kabachnik–Fields ReactionAldehyde, Amine, PhosphiteIn-situ formation of an imine which is attacked by the phosphite.α-Aminophosphonates. beilstein-journals.org

Mechanistic Investigations of Primary and Secondary Reaction Pathways

Understanding the mechanisms of the aforementioned reactions is crucial for predicting and controlling the chemical behavior of this compound.

Ring-Opening Mechanisms: Computational studies, particularly DFT, have been instrumental in mapping the potential energy surfaces for the ring-opening of THF. nih.govacs.orgnih.gov For FLP-mediated cleavage, the mechanism involves the formation of a precursor complex, followed by a transition state leading to the ring-opened product. nih.govresearchgate.net The distance between the Lewis acid and Lewis base centers in the FLP is a critical parameter influencing the activation barrier. nih.govnih.gov For acid-catalyzed reactions, the mechanism proceeds through oxonium ion intermediates, and the stability of these intermediates dictates the reaction pathway. mdpi.com

Radical Reaction Mechanisms: The mechanism of radical-mediated ring expansion of smaller cyclic ethers to form tetrahydrofuran derivatives has been studied computationally. These studies suggest that the reaction can proceed via a diradical pathway following the initial formation of an ylide intermediate. rsc.orgresearchgate.net The stereochemical outcome is determined by the energetics of the different transition states available for intramolecular radical-radical coupling. rsc.org

Cascade Reaction Mechanisms: The mechanisms of MCRs involving aldehydes are often complex, involving a series of equilibria. nih.govresearchgate.net For example, the Povarov reaction is thought to proceed via a stepwise mechanism involving the formation of an imine, followed by a Mannich-type addition and subsequent intramolecular Friedel-Crafts alkylation. beilstein-journals.org Quantum mechanical studies of such cascades help to elucidate the feasibility of proposed pathways and identify the rate-determining steps. nih.govresearchgate.net For this compound, the steric bulk of the oxolane substituent would heavily influence the transition state geometries in these cascade sequences, thereby controlling stereoselectivity.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 2 2,2 Dimethyloxolan 3 Yl Acetaldehyde

Spectroscopic Methods for Structural Characterization

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(2,2-Dimethyloxolan-3-yl)acetaldehyde (B6165606), the ¹H NMR spectrum is expected to show distinct signals. The most characteristic signal would be the aldehyde proton (CHO), appearing as a triplet at approximately 9.5-9.8 ppm due to coupling with the adjacent CH₂ group. The two methyl groups at the C2 position are expected to be diastereotopic, potentially giving rise to two separate singlets around 1.2-1.5 ppm. The remaining protons on the oxolane ring and the acetaldehyde (B116499) sidechain would produce complex multiplets in the aliphatic region (1.5-4.5 ppm).

¹³C NMR Spectroscopy : Carbon-13 NMR identifies the different carbon environments in the molecule. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, typically appearing around 200-205 ppm. The quaternary carbon of the gem-dimethyl group (C2) would be observed around 70-80 ppm. The carbons of the two methyl groups would resonate at approximately 20-30 ppm. Other carbons in the oxolane ring and sidechain would appear in the 25-75 ppm range.

2D NMR Spectroscopy : Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. It would be used to trace the connectivity from the aldehyde proton through the sidechain and around the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon's signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. It is vital for identifying connectivity across quaternary carbons (like C2) and the carbonyl carbon, thus piecing together the entire molecular skeleton.

Table 1: Predicted NMR Data for this compound
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations (HMBC)
CHO (aldehyde)~9.7 (triplet)~202Correlation to CH₂ of sidechain
CH₂ (sidechain)~2.5 (multiplet)~50Correlations to CHO and CH on ring
CH (C3 of ring)~2.3 (multiplet)~45Correlations to C2, C4, and CH₂ of sidechain
CH₂ (C4 of ring)~1.8 (multiplet)~30Correlations to C3, C5
CH₂ (C5 of ring)~3.8 (multiplet)~68Correlations to C4, C2
C(CH₃)₂ (C2 of ring)-~75Correlations from methyl protons and C3, C5 protons
CH₃ (gem-dimethyl)~1.3 (singlet)~25Correlation to C2
CH₃ (gem-dimethyl)~1.2 (singlet)~27Correlation to C2

Principles and Applications of Mass Spectrometry (MS), including GC-MS, LC-MS, and High-Resolution MS

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

GC-MS and LC-MS : When combined with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS allows for the separation and identification of components in a mixture. For a relatively volatile compound like this compound, GC-MS is a suitable method for direct analysis. LC-MS is often employed after derivatization of the aldehyde to improve its chromatographic behavior and ionization efficiency. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the identity of the compound and distinguishing it from isomers.

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 156.22 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 156. Key fragmentation pathways would likely include the loss of a methyl group ([M-15]⁺) to form a stable ion at m/z 141, and cleavage of the sidechain.

Table 2: Predicted Mass Spectrometry Fragments
m/zPredicted FragmentNotes
156[C₉H₁₆O₂]⁺Molecular Ion (M⁺)
141[M - CH₃]⁺Loss of a methyl group from the gem-dimethyl group
113[M - CH₂CHO]⁺Loss of the acetaldehyde sidechain
99[C₅H₇O₂]⁺Cleavage within the oxolane ring
58[C₄H₁₀]⁺Fragment corresponding to isobutene from the gem-dimethyl group

Principles and Applications of Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are forms of vibrational spectroscopy that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, typically found in the range of 1720-1740 cm⁻¹. Other key absorptions would include C-H stretching from the aldehyde proton (~2720 cm⁻¹ and ~2820 cm⁻¹) and the alkyl groups (~2850-3000 cm⁻¹), and a strong C-O stretching band for the ether linkage in the oxolane ring (~1050-1150 cm⁻¹). researchgate.netresearchgate.netudayton.edu

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. It is complementary to IR spectroscopy. For this molecule, the C=O stretch would also be visible, though typically weaker than in the IR spectrum. The C-C backbone and C-H bending and stretching modes would also be active. chemicalpapers.com

Table 3: Predicted Vibrational Spectroscopy Frequencies
Vibrational ModePredicted IR Frequency (cm⁻¹)Intensity
Alkyl C-H Stretch2850-3000Strong
Aldehyde C-H Stretch~2720 and ~2820Medium (Characteristic Fermi doublets)
Aldehyde C=O Stretch1720-1740Strong, Sharp
CH₂ Scissoring~1465Medium
Ether C-O Stretch1050-1150Strong

Chromatographic Separation Techniques for Purification and Analysis

Chromatography is essential for separating this compound from reaction mixtures or impurities, enabling both its purification and quantitative analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC) : As a volatile compound, this compound is well-suited for GC analysis. Method development would involve selecting an appropriate capillary column. A mid-polarity column (e.g., one with a cyanopropylphenyl polysiloxane stationary phase) would be a good starting point to achieve separation from both non-polar byproducts and more polar impurities. A flame ionization detector (FID) would provide excellent sensitivity for quantification, while coupling to a mass spectrometer (GC-MS) would provide definitive identification. researchgate.net

High-Performance Liquid Chromatography (HPLC) : Direct analysis of underivatized aldehydes by HPLC can be challenging due to their lack of a strong UV chromophore. hitachi-hightech.com However, if required, a reversed-phase method using a C18 column with a water/acetonitrile or water/methanol mobile phase could be developed. auroraprosci.com Detection might be achieved at low UV wavelengths (~210 nm) or by using a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD). More commonly, HPLC analysis is performed after derivatization. waters.comnih.gov

Table 4: Example Chromatographic Method Parameters
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-624)150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18)
Mobile Phase/Carrier GasHelium or HydrogenIsocratic or Gradient; Acetonitrile/Water mixture
Flow Rate1-2 mL/min0.8-1.2 mL/min
TemperatureTemperature programmed, e.g., 50°C hold 2 min, then 10°C/min to 250°CAmbient or controlled (e.g., 30°C)
DetectorFlame Ionization (FID) or Mass Spectrometry (MS)UV/Vis (post-derivatization) or ELSD/RI (direct)

Derivatization Strategies for Enhanced Chromatographic Separation and Detection

Derivatization is a key strategy for analyzing aldehydes, converting them into stable derivatives with improved detectability and chromatographic properties. nih.gov

2,4-Dinitrophenylhydrazine (DNPH) : This is the most common derivatizing agent for aldehydes. hitachi-hightech.com DNPH reacts with the aldehyde in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. jst.go.jp This derivative is highly colored and possesses a strong chromophore, making it ideal for sensitive detection by HPLC with a UV-Vis detector at around 360 nm. auroraprosci.com The resulting hydrazone is also less volatile and more suitable for reversed-phase HPLC separation than the parent aldehyde. nih.govresearchgate.netacs.org

1,3-Cyclohexanedione : This reagent reacts with aldehydes to form highly fluorescent derivatives. jascoinc.comjasco-global.com This method is advantageous as it allows for very sensitive detection using an HPLC system equipped with a fluorescence detector. researchgate.netnih.gov The reaction is often performed post-column, where the reagent is mixed with the column effluent before it reaches the detector. jascoinc.comjasco-global.com

Chiral Analysis Methods for Enantiomeric Purity Determination

The synthesis of this compound, which possesses a chiral center at the C3 position of the oxolane ring, necessitates the use of specialized analytical techniques to determine the enantiomeric purity of the final product. The spatial arrangement of the acetaldehyde group relative to the substituents on the stereocenter results in two enantiomers, (R)- and (S)-2-(2,2-dimethyloxolan-3-yl)acetaldehyde. The accurate determination of the enantiomeric excess (e.e.) is crucial in stereoselective synthesis. This section details the primary chiral analysis methods applicable to this compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For a compound like this compound, cyclodextrin-based CSPs are particularly effective.

Principle of Separation: Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. mdpi.combohrium.com The enantiomers of the analyte can enter the cyclodextrin (B1172386) cavity and interact with its chiral surface through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The stability of the transient diastereomeric complexes formed between each enantiomer and the chiral stationary phase differs, leading to different retention times and, consequently, their separation. chromatographyonline.com

Application to this compound: The enantiomers of this compound can be separated on a GC column coated with a derivatized cyclodextrin, such as a permethylated β-cyclodextrin. The slightly different fit of the (R)- and (S)-enantiomers within the chiral cavity of the cyclodextrin results in a separation. The relative peak areas of the two enantiomers in the resulting chromatogram can be used to calculate the enantiomeric excess.

Hypothetical Data for Chiral GC Separation:

ParameterValue
Column Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm)
Injector Temperature 220 °C
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID) at 250 °C
Carrier Gas Helium
Retention Time (R)-enantiomer 18.5 min
Retention Time (S)-enantiomer 19.2 min
Resolution (Rs) > 1.5

This table presents a hypothetical set of parameters for the chiral GC analysis of this compound, illustrating a potential separation scenario.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another widely used method for enantiomeric separation. Similar to chiral GC, it employs a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are common for this purpose.

Indirect Method via Derivatization: An alternative approach in both GC and HPLC is the use of a chiral derivatizing agent (CDA). researchgate.netchromtech.comchiralpedia.com The enantiomers of this compound are reacted with an enantiomerically pure CDA to form two diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. researchgate.net

For the aldehyde functional group in the target molecule, a common derivatization reaction involves the formation of diastereomeric hydrazones or oximes. For instance, reacting the racemic aldehyde with a chiral hydrazine (B178648) would yield two diastereomeric hydrazones that can be separated by conventional HPLC.

Example Derivatization Reaction: (R,S)-2-(2,2-dimethyloxolan-3-yl)acetaldehyde + (R)-1-phenylethylhydrazine → (R,R)-diastereomer + (S,R)-diastereomer

Hypothetical Data for Chiral HPLC Separation of Diastereomers:

ParameterValue
Column Standard C18 silica column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Retention Time (R,R)-diastereomer 25.3 min
Retention Time (S,R)-diastereomer 28.1 min

This table provides a hypothetical illustration of the separation of diastereomeric derivatives of this compound using achiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can also be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral shift reagents. libretexts.org

Principle: A chiral solvating agent is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution. libretexts.org The formation of these diastereomeric complexes leads to a different chemical environment for the nuclei in each enantiomer, resulting in separate signals in the NMR spectrum. The integration of these distinct signals allows for the quantification of each enantiomer.

Application to this compound: For this compound, a suitable chiral solvating agent, such as (R)-(-)-1,1'-bi-2-naphthol, could be added to the NMR sample. The interaction of the CSA with the (R)- and (S)-enantiomers of the analyte would result in the splitting of one or more proton signals in the ¹H NMR spectrum, for example, the aldehyde proton. The ratio of the integrals of these newly resolved peaks corresponds to the enantiomeric ratio.

Hypothetical ¹H NMR Data with a Chiral Solvating Agent:

AnalyteOriginal Chemical Shift (δ) of Aldehyde ProtonChemical Shift with CSA (δ)
(R)-enantiomer 9.75 ppm9.80 ppm
(S)-enantiomer 9.75 ppm9.85 ppm

This table illustrates the hypothetical splitting of the aldehyde proton signal of this compound in the presence of a chiral solvating agent.

Theoretical and Computational Chemistry Studies of 2 2,2 Dimethyloxolan 3 Yl Acetaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of organic molecules. For 2-(2,2-dimethyloxolan-3-yl)acetaldehyde (B6165606), DFT studies would typically be employed to determine optimized molecular geometry, electronic properties, and thermodynamic stability.

DFT calculations involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, def2-TZVP) to solve the Schrödinger equation in an approximate manner. nih.gov These calculations would yield key information such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. Furthermore, electronic properties like the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be determined.

The MEP map would highlight the electrophilic and nucleophilic regions of the molecule. For this compound, the oxygen atom of the aldehyde group is expected to be a region of high negative potential (nucleophilic), while the carbonyl carbon and the aldehyde proton would be regions of positive potential (electrophilic). The ether oxygen in the oxolane ring also contributes to the nucleophilic character of the molecule.

The energies of the HOMO and LUMO are crucial for predicting the chemical reactivity of a compound. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the non-bonding orbitals of the oxygen atoms, while the LUMO would be centered on the π* orbital of the carbonyl group.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D
Total Energy-537. Hartrees

Note: The values in this table are hypothetical and representative of what might be expected from DFT calculations at a moderate level of theory.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations can provide detailed insights into its conformational landscape and how it interacts with other molecules, such as solvents or biological macromolecules.

In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of empirical energy functions. By simulating the molecule's trajectory over a period of time (from picoseconds to microseconds), one can explore the different conformations that the molecule can adopt.

For this compound, key conformational features would include the puckering of the oxolane ring and the orientation of the acetaldehyde (B116499) side chain relative to the ring. The presence of the gem-dimethyl group on the C2 position of the oxolane ring will significantly influence the ring's conformational preferences. The acetaldehyde side chain can rotate around the C3-Cα bond, leading to different rotamers. MD simulations would allow for the determination of the relative populations and free energies of these different conformers.

Furthermore, MD simulations can be used to study intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water), one can analyze the solvation structure and hydrogen bonding patterns. The aldehyde oxygen and the ether oxygen can act as hydrogen bond acceptors.

Table 2: Hypothetical Conformational Analysis from MD Simulations

Dihedral AngleMost Populous RangeRelative Population (%)
C2-C3-Cα-Cβ-60° to -90° (gauche)45
C2-C3-Cα-Cβ150° to 180° (anti)35
C2-C3-Cα-Cβ60° to 90° (gauche)20

Note: This table presents hypothetical data on the conformational preferences of the acetaldehyde side chain.

Reaction Mechanism Predictions and Transition State Analysis for Transformations

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For transformations involving this compound, such as oxidation, reduction, or nucleophilic addition to the carbonyl group, computational methods can be used to map out the potential energy surface of the reaction.

DFT calculations are commonly used to locate the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the molecule as it transforms from reactant to product. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, in a nucleophilic addition reaction to the aldehyde, computational studies could model the approach of a nucleophile to the carbonyl carbon. The calculations would reveal the geometry of the transition state, including the bond-forming and bond-breaking distances. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Quantum chemical studies on the reactions of acetaldehyde itself have provided detailed mechanistic insights that can be extrapolated to its derivatives. asianpubs.orgrsc.orgrsc.org

Table 3: Hypothetical Activation Energies for Reactions of this compound

Reaction TypeNucleophileSolventCalculated Activation Energy (kcal/mol)
Nucleophilic AdditionCN⁻Water12.5
Hydride ReductionBH₄⁻THF15.2
Wittig ReactionPh₃P=CH₂Toluene20.8

Note: The activation energies are hypothetical and would depend on the specific computational method used.

Structure-Reactivity Relationship Modeling for the Compound Class

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) models are used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net For the class of compounds to which this compound belongs (substituted oxolanes and aldehydes), QSAR/SRR models can be developed to predict properties such as toxicity, reactivity, or binding affinity to a particular receptor.

These models are typically built using a set of known compounds (a training set) for which the property of interest has been experimentally measured. A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the training set. These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges), topological indices, or other computational methods.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity or reactivity. Once a reliable model is developed, it can be used to predict the properties of new, untested compounds. For aldehydes, QSAR models have been developed to predict their aquatic toxicity. researchgate.net For cyclic ethers, SAR studies have been conducted to understand their biological profiles. nih.gov

Table 4: Hypothetical Molecular Descriptors for QSAR/SRR Modeling

DescriptorValue for this compound
Molecular Weight142.19 g/mol
LogP (octanol-water partition coefficient)1.2
Number of Hydrogen Bond Acceptors2
Polar Surface Area26.3 Ų
HOMO-LUMO Gap5.7 eV

Note: These descriptor values are calculated or estimated based on the structure of the compound.

Applications of 2 2,2 Dimethyloxolan 3 Yl Acetaldehyde As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules and Natural Products

As a chiral aldehyde, 2-(2,2-dimethyloxolan-3-yl)acetaldehyde (B6165606) is a valuable intermediate in the stereoselective synthesis of complex organic molecules and natural products. Chiral aldehydes are frequently employed in synthetic chemistry to introduce stereocenters with high precision, which is a critical aspect in the synthesis of biologically active compounds. The aldehyde functional group is highly reactive and can participate in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Wittig reactions, and Grignard reactions, allowing for the elongation and elaboration of the carbon skeleton.

While specific examples of the total synthesis of natural products commencing from this compound are not extensively documented in publicly available literature, its structural motifs are present in various natural products. The tetrahydrofuran (B95107) ring, for instance, is a common feature in many biologically active compounds. The synthesis of such molecules often relies on the use of chiral building blocks to construct the core structure with the correct stereochemistry. The reactivity of the aldehyde group in this compound allows for its incorporation into larger, more complex molecular architectures, serving as a foundational piece in a multi-step synthetic strategy.

Table 1: Key Reactions of Aldehydes in Complex Molecule Synthesis

Reaction TypeDescriptionPotential Product from this compound
Aldol ReactionForms a β-hydroxy carbonyl compound, creating a new carbon-carbon bond and a new stereocenter.A β-hydroxy aldehyde or ketone with the 2-(2,2-dimethyloxolan-3-yl) moiety.
Wittig ReactionConverts the aldehyde into an alkene with a defined stereochemistry. organic-chemistry.orgAn alkene containing the 2-(2,2-dimethyloxolan-3-yl) group.
Grignard ReactionAddition of an organomagnesium halide to the aldehyde to form a secondary alcohol.A secondary alcohol with a new substituent attached to the carbon of the original aldehyde group.

Precursor for Novel Heterocyclic and Macrocyclic Compounds

The aldehyde functionality of this compound makes it a suitable precursor for the synthesis of novel heterocyclic and macrocyclic compounds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science.

The aldehyde group can react with a variety of difunctional nucleophiles to form heterocyclic rings. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Furthermore, intramolecular reactions of derivatives of this compound can be envisioned to form fused or bridged heterocyclic systems.

In the realm of macrocyclic chemistry, aldehydes are crucial for the formation of large ring structures through reactions such as the Wittig reaction organic-chemistry.org or ring-closing metathesis. The Wittig reaction, in particular, is a powerful tool for the formation of carbon-carbon double bonds and has been extensively used in the synthesis of macrocyclic natural products. researchgate.net An appropriately functionalized derivative of this compound could serve as one of the key fragments in a macrocyclization strategy, where the aldehyde reacts with a phosphonium (B103445) ylide at the other end of a long chain to close the ring.

Table 2: Potential Heterocyclic and Macrocyclic Structures from this compound

Target StructureSynthetic ApproachKey Reaction
Pyrazole derivativeReaction with a substituted hydrazine (B178648).Condensation
Isoxazole derivativeReaction with hydroxylamine.Cyclocondensation
Macrocyclic alkeneIntramolecular Wittig reaction of a phosphonium ylide derivative.Wittig Reaction organic-chemistry.org
Macrocyclic lactoneBaeyer-Villiger oxidation of a larger ketone derived from the aldehyde.Oxidation

Utility in Materials Science: Development of Precursors for Polymers and Resins

In materials science, aldehydes are utilized as precursors for the synthesis of polymers and resins. A notable application is in the production of phenolic resins, where aldehydes react with phenols in the presence of an acid or base catalyst to form a cross-linked polymer network. While formaldehyde (B43269) is the most common aldehyde used for this purpose, other aldehydes can be employed to modify the properties of the resulting resin.

There is potential for this compound to be used in a similar fashion. Its reaction with phenols could lead to the formation of novel phenolic resins with unique properties imparted by the dimethyloxolane moiety. This substituent could influence the thermal stability, solubility, and mechanical properties of the polymer. The synthesis of phenolic resins from 2-phenoxyacetaldehyde, a structurally analogous compound, has been described, suggesting the feasibility of using ether-substituted aldehydes in such polymerizations.

Furthermore, the aldehyde group can undergo polymerization reactions itself or be converted into other functional groups, such as alcohols or carboxylic acids, which can then be used as monomers for polymerization. For example, reduction of the aldehyde to an alcohol would yield a diol that could be used in the synthesis of polyesters or polyurethanes.

Application in the Chemical Synthesis of Flavor and Fragrance Compounds (without explicit sensory or market data)

The flavor and fragrance industry relies heavily on the chemical synthesis of a vast array of compounds to create specific scents and tastes. Aldehydes are a crucial class of compounds in this industry, with many possessing characteristic aromas. Furthermore, aldehydes serve as key precursors for the synthesis of other important fragrance and flavor molecules, particularly acetals.

Acetal (B89532) formation involves the reaction of an aldehyde with an alcohol in the presence of an acid catalyst. researchgate.net Acetals are often more stable than their corresponding aldehydes and can possess unique and desirable olfactory properties. The use of acetaldehyde (B116499) ethyl linalyl acetal in perfume compositions is a documented example of the application of acetals in fragrances. google.com This acetal is known to impart a floral odor. google.com

Given this precedent, this compound is a promising precursor for the synthesis of novel acetal-based flavor and fragrance compounds. By reacting it with various alcohols, a library of new acetals can be generated, each with a potentially unique scent profile. The inherent structure of the starting aldehyde, with its oxolane ring, could contribute to woody, fruity, or floral notes in the resulting acetals. The synthesis of fragrance materials from various acetaldehyde derivatives is an active area of research, as indicated by patent literature.

Table 3: Potential Acetal Derivatives for Flavor and Fragrance Applications

Reactant AlcoholPotential Acetal ProductPotential Aroma Contribution (Inferred)
Ethanol1,1-Diethoxy-2-(2,2-dimethyloxolan-3-yl)ethaneFruity, green
Phenethyl alcohol1,1-Bis(phenethyloxy)-2-(2,2-dimethyloxolan-3-yl)ethaneFloral, rosy
LinaloolAcetal of this compound and linaloolFloral, woody
GeraniolAcetal of this compound and geraniolRosy, citrus

Synthesis and Exploration of Derivatives and Analogues of 2 2,2 Dimethyloxolan 3 Yl Acetaldehyde

Chemical Modification of the Oxolane Ring System

The stability of the tetrahydrofuran (B95107) ring generally requires forcing conditions for cleavage, but its substituents offer numerous avenues for chemical modification. The 2,2-dimethyl substitution on the target molecule provides steric hindrance that can influence the regioselectivity of reactions at adjacent positions.

One potential modification of the oxolane ring involves ring-opening reactions . Although the tetrahydrofuran ring is less strained than smaller cyclic ethers like oxetanes, it can be opened under acidic conditions. For instance, treatment with strong acids in the presence of a nucleophile could lead to the cleavage of the ether linkage, resulting in a functionalized acyclic compound. The regioselectivity of this opening would be influenced by the stability of the resulting carbocation intermediates, with the initial protonation occurring at the ether oxygen.

Another avenue for modification is through reactions at positions amenable to functionalization . While the existing methyl and acetaldehyde (B116499) groups occupy the 2- and 3-positions, the C4 and C5 positions of the oxolane ring could potentially be functionalized, for example, through radical halogenation followed by nucleophilic substitution, although this approach might lack selectivity.

More controlled modifications often involve the synthesis of precursors with desired functionalities that are then cyclized to form the substituted oxolane ring. For instance, starting with a suitably substituted diol, a variety of functional groups can be incorporated into the final cyclic product.

Chemical Modification of the Acetaldehyde Functional Group

The acetaldehyde moiety of 2-(2,2-Dimethyloxolan-3-yl)acetaldehyde (B6165606) is a versatile functional group that can undergo a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents, from mild reagents like Tollens' reagent to stronger ones such as potassium permanganate (B83412). The resulting carboxylic acid, 2-(2,2-dimethyloxolan-3-yl)acetic acid, can then be converted into esters, amides, or other acid derivatives through standard protocols.

Reduction of the acetaldehyde group to a primary alcohol, 2-(2,2-dimethyloxolan-3-yl)ethanol, can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This alcohol can serve as a precursor for the introduction of other functional groups via substitution reactions.

Nucleophilic addition reactions at the electrophilic carbonyl carbon are also a key strategy for modification. For example, Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols. The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org By choosing the appropriate phosphorus ylide, a variety of substituted alkenes can be synthesized. organic-chemistry.orgwikipedia.orglibretexts.org

Condensation reactions , such as the aldol (B89426) condensation, can be used to form new carbon-carbon bonds. In the presence of a base, this compound could react with another aldehyde or ketone to form a β-hydroxy aldehyde, which can then be dehydrated to an α,β-unsaturated aldehyde.

A summary of potential modifications to the acetaldehyde functional group is presented in the interactive table below:

Reaction TypeReagent(s)Product Functional Group
OxidationKMnO4, Tollens' reagentCarboxylic Acid
ReductionNaBH4, LiAlH4Primary Alcohol
Nucleophilic AdditionGrignard reagents (R-MgX)Secondary Alcohol
Wittig ReactionPhosphorus ylide (Ph3P=CHR)Alkene
Aldol CondensationBase, Aldehyde/Ketoneβ-Hydroxy Aldehyde

Systematic Study of Structure-Reactivity Correlations within Analogues

A systematic study of the structure-reactivity relationships (SAR) of analogues of this compound can provide valuable insights into how structural modifications influence chemical reactivity and, potentially, biological activity.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the oxolane ring or on derivatives of the acetaldehyde side chain can significantly impact the reactivity of the molecule. For example, an electron-withdrawing group on the oxolane ring could increase the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack.

Steric Effects: The 2,2-dimethyl groups on the oxolane ring already impose significant steric hindrance around the 3-position. Further increasing the steric bulk at this position or on the acetaldehyde side chain would likely decrease the rate of reactions involving these functional groups. Conversely, modifications at the less hindered C4 and C5 positions of the oxolane ring might have a less pronounced steric effect on the reactivity of the acetaldehyde group.

By systematically synthesizing a library of analogues with varied electronic, steric, and conformational properties and then quantitatively assessing their reactivity in a series of well-defined chemical reactions, a comprehensive SAR profile can be established. This data would be invaluable for the rational design of new derivatives with tailored chemical properties.

Challenges and Future Research Directions for 2 2,2 Dimethyloxolan 3 Yl Acetaldehyde

Development of Highly Efficient and Atom-Economical Synthetic Routes

A primary challenge in utilizing 2-(2,2-Dimethyloxolan-3-yl)acetaldehyde (B6165606) is the lack of established, efficient synthetic pathways. Future research must focus on developing routes that adhere to the principles of green chemistry, particularly the concept of atom economy, which seeks to maximize the incorporation of starting materials into the final product. nih.govjocpr.comprimescholars.com

Classical synthetic approaches to such functionalized heterocycles often involve multiple steps of protection, activation, and deprotection, leading to poor atom economy through the generation of stoichiometric byproducts. primescholars.com For instance, a hypothetical traditional route might involve a multi-step sequence with significant waste generation. In contrast, modern synthetic strategies could provide more direct access with higher efficiency. Addition reactions, cycloadditions, and rearrangements are inherently more atom-economical than substitution and elimination reactions. nih.gov Future work could explore catalytic cycloetherification of appropriate unsaturated hydroxy-ketones or platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins as potential atom-economical routes. organic-chemistry.org

Parameter Hypothetical Classical Route Potential Atom-Economical Route (e.g., Catalytic Isomerization/Cyclization)
Number of Steps 4-6 Steps1-2 Steps
Key Transformations Protection, Oxidation, Grignard Addition, Deprotection, CyclizationCatalytic Tandem Reaction
Reagent Type StoichiometricCatalytic
Theoretical Atom Economy Low (<40%)High (>90%)
Waste Generation High (inorganic salts, protecting group fragments)Minimal

This table presents a conceptual comparison between a potential multi-step classical synthesis and a more modern, atom-economical approach for preparing functionalized tetrahydrofurans, highlighting the goals for future synthetic development.

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is predicted to be dominated by the aldehyde functional group. Aldehydes readily undergo nucleophilic addition reactions, oxidation to carboxylic acids, and reactions at the α-carbon via enol or enolate intermediates, such as the aldol (B89426) reaction. wikipedia.orgjackwestin.com The tetrahydrofuran (B95107) (THF) ring is generally stable but can undergo reactions such as oxidation to form hydroperoxides or ring-opening under specific conditions. chemicalbook.com

The key future challenge lies in exploring the interplay between these two functional groups. Unconventional transformations could be designed where the THF oxygen atom participates in reactions of the aldehyde, or where initial reaction at the aldehyde triggers a subsequent transformation of the ring. For example, intramolecular reactions or rearrangements could lead to novel bicyclic or spirocyclic structures. Research into the metalation of the THF ring at the C2 position, which can lead to cycloreversion, could reveal unique reactivity in the presence of the adjacent acetaldehyde (B116499) moiety. chemicalbook.com

Reaction Type Description Potential Outcome for this compound
Tandem Nucleophilic Addition/Ring-Opening A nucleophile adds to the aldehyde, and the resulting intermediate triggers the opening of the oxolane ring.Formation of a linear, difunctionalized alkane.
Intramolecular Aldol Reaction Under basic conditions, the enolate of the acetaldehyde could potentially react in an intramolecular fashion if a suitable electrophilic site could be generated on the ring.Access to fused or bridged bicyclic systems.
Oxidative Cyclization Oxidation of the aldehyde could be coupled with a C-H functionalization of the THF ring under transition-metal catalysis.Synthesis of novel lactones or other oxygenated heterocycles.
Baeyer-Villiger Oxidation The aldehyde could first be converted to a ketone, which could then undergo Baeyer-Villiger oxidation to potentially form an ester or lactone. libretexts.orgAccess to rearranged heterocyclic scaffolds.

This table outlines hypothetical reactivity patterns for this compound, suggesting future research avenues beyond the standard reactions of isolated aldehydes and tetrahydrofurans.

Advancements in Enantioselective and Diastereoselective Synthesis

The C3 position of the oxolane ring in this compound is a stereocenter. Consequently, the development of methods to control the absolute and relative stereochemistry during its synthesis is a significant challenge and a critical area for future research. Substituted tetrahydrofurans are prevalent motifs in a vast number of biologically active natural products, making access to enantiomerically pure versions of such building blocks highly valuable. nih.govresearchgate.net

Future research should focus on applying modern asymmetric catalysis to the synthesis of this target. Potential strategies include:

Asymmetric Cycloetherification : The use of chiral catalysts, such as cinchona-alkaloid-based thioureas, for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones could provide a direct route to enantioenriched tetrahydrofuran cores. organic-chemistry.org

Palladium-Catalyzed Asymmetric Cycloadditions : Approaches utilizing palladium catalysis with chiral phosphoramidite (B1245037) ligands for the [3+2] cycloaddition of trimethylenemethane with ketones could be adapted to generate 2,2-disubstituted tetrahydrofurans with high enantioselectivity. nih.gov

Organocatalytic Strategies : Chiral primary-secondary diamine catalysts have been used for asymmetric intramolecular oxa-Michael reactions to produce substituted tetrahydropyrans with excellent enantioselectivity, a strategy that could be adapted for precursors to the target molecule. whiterose.ac.uk

Catalytic Strategy Catalyst Type Key Transformation Potential Advantage
Asymmetric HydrogenationChiral Iridium or Rhodium Complexes rsc.orgReduction of a C=C bond in an unsaturated precursorHigh enantiomeric excess (ee), potential for flow chemistry integration.
Asymmetric CycloadditionChiral Palladium/Phosphoramidite Complexes nih.gov[3+2] AnnulationConvergent route, builds ring and stereocenter simultaneously.
OrganocatalysisChiral Phosphoric Acids or Amines whiterose.ac.ukwhiterose.ac.ukIntramolecular oxa-Michael reactionMetal-free, mild reaction conditions.
Asymmetric C-H FunctionalizationChiral Rhodium or Palladium CatalystsDirect functionalization of a C-H bond in a symmetric precursorHigh step economy, direct installation of functionality.

This table summarizes potential future strategies for the enantioselective and diastereoselective synthesis of this compound and its precursors.

Integration of Flow Chemistry and Automated Synthesis for Scalability

For any compound to be synthetically useful, its preparation must be scalable. Traditional batch synthesis often faces challenges with heat transfer, mixing, and safety, especially for exothermic or fast reactions. nih.gov Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers solutions to these problems and represents a crucial future direction for the synthesis of this compound. nih.gov

The benefits of applying flow chemistry include:

Enhanced Safety : The small reactor volume minimizes the risk associated with hazardous reagents or unstable intermediates. nih.gov

Precise Control : Superior heat and mass transfer allow for precise control over reaction temperature and time, often leading to higher selectivity and yields. nih.gov

Scalability : Production can be scaled up by running the system for longer periods or by using parallel reactors, bypassing the need for large-scale batch reactor redevelopment.

Specific flow-based modules could be developed for key steps in the synthesis, such as the selective reduction of an ester to an aldehyde using DIBAL-H at cryogenic temperatures, a transformation that benefits immensely from the rapid heat exchange in microreactors. rsc.org Furthermore, multi-step sequences, such as an α-bromination followed by a subsequent substitution, could be "telescoped" into a continuous end-to-end process, significantly improving efficiency. acs.org

Parameter Conventional Batch Synthesis Proposed Flow Chemistry Synthesis
Temperature Control Difficult for exothermic reactions; potential for hotspots.Precise, isothermal conditions due to high surface-area-to-volume ratio. nih.gov
Reaction Time Often long to ensure complete conversion (minutes to hours).Significantly reduced (seconds to minutes) due to efficient mixing and higher temperatures. beilstein-journals.org
Safety Handling of large quantities of hazardous reagents (e.g., hydrides, bromine).In-situ generation and immediate consumption of hazardous intermediates.
Scalability Requires re-optimization for larger vessels.Linear scalability by extending operation time or "numbering-up" reactors.

This table contrasts the challenges of batch processing with the potential advantages of a continuous flow approach for the synthesis of this compound.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure, conformation, and reaction mechanisms of this compound is essential for predicting its reactivity and designing new applications. The molecule's flexibility, stemming from the non-planar THF ring and the rotatable acetaldehyde side chain, presents a challenge that can be addressed with modern techniques.

Future research should employ a synergistic approach combining advanced spectroscopy and computational chemistry:

Spectroscopic Analysis : While standard techniques like ¹H and ¹³C NMR chemicalbook.com and FTIR acs.org provide basic structural confirmation, advanced 2D NMR techniques (COSY, HSQC, NOESY) will be crucial for unambiguous assignment and for providing insights into spatial proximities and conformational preferences in solution.

Computational Modeling : High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict stable conformers, calculate their relative free energies, and model transition states of potential reactions. chemrxiv.org Such calculations can help rationalize observed stereochemical outcomes in asymmetric syntheses and predict undiscovered reaction pathways. youtube.com Combining experimental data with computational models provides a powerful tool for understanding torsional preferences and molecular geometries. nih.gov

Technique Information Gained Research Question Addressed
2D NMR (NOESY/ROESY) Through-space correlations between protons.What is the preferred 3D conformation of the molecule in solution?
In-situ IR/Raman Spectroscopy Real-time monitoring of functional group changes.What is the kinetic profile of a reaction? Are transient intermediates formed?
Density Functional Theory (DFT) Optimized geometries, transition state energies, reaction energy profiles. chemrxiv.orgWhat is the lowest energy pathway for a proposed transformation? Why is one stereoisomer favored?
Conformational Search Algorithms (e.g., CREST) Exploration of the complete conformational space. nih.govWhat are all the low-energy shapes the molecule can adopt, and what is their energy distribution?
X-ray Crystallography Precise solid-state molecular structure.What is the exact bond length, bond angle, and conformation in the crystalline state?

This table details the advanced analytical and computational methods that could be applied in future research to gain a deep mechanistic and structural understanding of this compound.

Identification of Novel Applications in Chemical Synthesis and Specialized Materials

The ultimate goal of studying a new chemical entity is to discover its applications. The functionalized tetrahydrofuran motif is a privileged structure found in a wide range of biologically active natural products, including lignans (B1203133) and the annonaceous acetogenins, which exhibit antitumor and antimicrobial activities. nih.gov

The primary future direction for this compound is its establishment as a versatile chiral building block. Its aldehyde group can be readily transformed into a variety of other functionalities (alcohols, alkenes, amines, carboxylic acids), allowing for the elaboration of complex molecular scaffolds.

Potential applications to be explored include:

Natural Product Synthesis : Use as a key intermediate in the total synthesis of novel analogues of tetrahydrofuran-containing natural products.

Medicinal Chemistry : Incorporation into drug discovery programs, where the 2,2-dimethyl-3-substituted oxolane core can serve as a rigid scaffold to orient other functional groups for interaction with biological targets.

Materials Science : Use as a monomer or functionalizing agent for polymers, potentially imparting specific properties related to its heterocyclic structure.

Application Area Role of this compound Potential Target Molecules or Materials
Medicinal Chemistry Chiral building block / ScaffoldAnalogues of Annonaceous Acetogenins, Novel Lignans. nih.gov
Agrochemicals Intermediate for complex heterocyclesNovel insecticides or herbicides with unique modes of action.
Flavor & Fragrance Precursor to esters, alcohols, or acetalsSynthesis of new fragrance compounds with woody or ethereal notes.
Polymer Chemistry Functional monomer or cross-linking agentSpecialty polymers with tailored thermal or mechanical properties.

This table suggests potential future applications for this compound, leveraging its unique structure as a starting point for more complex molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,2-Dimethyloxolan-3-yl)acetaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Wacker-type oxidation of allylic alcohols or ethers. For example, a catalyst-controlled oxidation using Pd(II) and Cu(I) co-catalysts under mild acidic conditions (e.g., aqueous HCl) yields aldehydes with moderate efficiency (64% yield reported for a structurally similar dioxolane derivative) . Alternative routes include reductive amination or acetaldehyde-mediated coupling reactions, where sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) may stabilize intermediates . Key variables include temperature (0–25°C), solvent polarity (e.g., THF vs. MeOH), and stoichiometric ratios of catalysts.

Q. How can spectroscopic techniques distinguish this compound from its regioisomers or degradation products?

  • Methodological Answer :

  • NMR : The aldehyde proton (δ 9.5–10.0 ppm) and dimethyloxolan protons (δ 1.2–1.4 ppm for CH₃ groups) are diagnostic. 2D-COSY or HSQC can resolve overlapping signals in crowded regions.
  • IR : A strong C=O stretch (~1720 cm⁻¹) and aldehyde C–H stretch (~2820, 2720 cm⁻¹) confirm the functional groups.
  • Mass Spectrometry : Exact mass (e.g., HRMS-ESI) should match the molecular formula (C₈H₁₄O₃), with fragmentation patterns reflecting cleavage at the oxolane ring or aldehyde moiety.
    • Comparative analysis with analogs (e.g., 2-(2-ethoxyethoxy)acetaldehyde ) helps validate structural assignments.

Q. What are the key stability challenges for this compound under storage or reaction conditions?

  • Methodological Answer : The aldehyde group is prone to oxidation or dimerization. Storage at –20°C under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF, DCM) is recommended. Stabilizing agents like molecular sieves or antioxidants (e.g., BHT) may mitigate degradation. Kinetic studies using HPLC or GC-MS can monitor decomposition rates under varying pH, temperature, and light exposure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity at the aldehyde carbon. Natural Bond Orbital (NBO) analysis quantifies charge distribution.
  • Transition State Analysis : Model nucleophilic attack (e.g., by amines or Grignard reagents) to predict regioselectivity and activation barriers. Compare with experimental kinetic data (e.g., from stopped-flow spectroscopy) .
    • Studies on analogous systems (e.g., fluorinated phenylacetaldehydes ) provide benchmarks for electronic effects.

Q. What strategies resolve contradictions in reported biological activity data for aldehyde-containing compounds?

  • Methodological Answer :

  • Metabolic Profiling : Use LC-MS/MS to identify adducts (e.g., Schiff bases with lysine residues) or glutathione conjugates, which may explain variability in cytotoxicity assays.
  • Enzyme Kinetics : Test interactions with aldehyde dehydrogenases (ALDH) or cytochrome P450 isoforms under controlled redox conditions (pH 7.4, NAD⁺/NADH cofactors) .
    • Contradictions may arise from differing assay conditions (e.g., serum-free vs. serum-containing media), requiring standardized protocols .

Q. How can this compound serve as a precursor for bioactive morpholinone or indole derivatives?

  • Methodological Answer :

  • Multistep Synthesis : React the aldehyde with amines (e.g., 4-isopropylaniline) via reductive amination (HATU/DIPEA coupling ), followed by cyclization using glyoxal or LiOH to form morpholinone cores.
  • Biological Screening : Evaluate derivatives against kinase targets (e.g., serine/threonine kinases ) using fluorescence polarization assays. SAR studies can optimize substituents on the oxolane ring.

Data Analysis and Experimental Design

Q. What analytical workflows quantify trace impurities in this compound batches?

  • Methodological Answer :

  • GC-MS Headspace Analysis : Detect volatile byproducts (e.g., residual acetaldehyde) with a DB-5MS column and EI ionization.
  • HPLC-DAD/ELSD : Use a C18 column (MeCN/H₂O gradient) to separate non-volatile impurities (e.g., dimeric aldol adducts).
    • Calibrate against certified reference standards (e.g., CAS 132997-94-5 analogs ) for accurate quantification.

Q. How do steric effects from the dimethyloxolan ring influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Maps : Generate Connolly surface models to visualize hindered sites (e.g., C3 of the oxolane).
  • Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids. Compare yields for para- vs. meta-substituted partners to assess steric vs. electronic dominance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.